2,2-Difluoro-2-(4-nitrophenyl)ethanamine
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Overview
Description
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine typically involves the reaction of 4-nitrobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-2-(4-aminophenyl)ethan-1-amine.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of the nitrophenyl group and fluorine atoms can influence its binding affinity and reactivity with various biological molecules. The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.
2,2-Difluoro-2-(4-aminophenyl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is unique due to the combination of its nitrophenyl group and difluoroethylamine backbone. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H8F2N2O2 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2 |
InChI Key |
NSCCSIBPICUKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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